Product packaging for Pentafluoro-(iodomethyl)benzene(Cat. No.:CAS No. 111196-50-0)

Pentafluoro-(iodomethyl)benzene

Cat. No.: B052530
CAS No.: 111196-50-0
M. Wt: 307.99 g/mol
InChI Key: AQKQNUNUFNYQFB-UHFFFAOYSA-N
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Description

Pentafluoro-(iodomethyl)benzene, with the CAS registry number 111196-50-0, is a versatile and highly fluorinated organic building block with the molecular formula C 7 H 2 F 5 I and a molecular weight of 307.99 g/mol. This compound is characterized by a benzene ring perfluorinated with five fluorine atoms and a reactive iodomethyl (-CH 2 I) side chain, making it a valuable precursor in synthetic chemistry. Its primary research application is in the preparation of potent competitive inhibitors of type II Dehydroquinase , a key enzyme in the shikimate pathway that is a target for antimicrobial and herbicide development. The molecule serves as a critical synthetic intermediate for the creation of complex fluorinated structures, including liquid crystals and luminophores. The pentafluorophenyl group enhances the lipophilicity and metabolic stability of resulting compounds, while the iodomethyl group serves as an excellent handle for further functionalization via nucleophilic substitution or metal-catalyzed cross-coupling reactions. Physical Properties: Boiling point: 199°C; Density: 2.115 g/cm³; Flash point: 77°C. Handling & Safety: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the relevant Safety Data Sheet (SDS) for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2F5I B052530 Pentafluoro-(iodomethyl)benzene CAS No. 111196-50-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-(iodomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F5I/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKQNUNUFNYQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376680
Record name Pentafluoro-(iodomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111196-50-0
Record name Pentafluoro-(iodomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Pentafluoro Iodomethyl Benzene and Its Derivatives

Direct Halogenation Strategies: Selective Iodination of Pentafluoromethylbenzene Precursors

The direct conversion of the methyl group of pentafluorotoluene (2,3,4,5,6-pentafluoromethylbenzene) to an iodomethyl group presents a formidable challenge due to the electron-withdrawing nature of the pentafluorophenyl ring, which deactivates the benzylic position towards traditional radical and cationic halogenation pathways. However, several strategies can be envisaged to achieve this transformation.

Radical Halogenation Pathways and Selectivity Control

Free-radical halogenation is a common method for the functionalization of benzylic positions. This process typically involves the homolytic cleavage of a halogen-halogen bond to generate halogen radicals, which then abstract a benzylic hydrogen to form a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with a molecule of the halogen to afford the benzyl halide and another halogen radical, thus propagating the chain reaction.

For the specific case of pentafluorotoluene, the high electronegativity of the fluorine atoms inductively deactivates the benzylic C-H bonds, making them less susceptible to abstraction by radical species. Standard radical iodination using molecular iodine is thermodynamically unfavorable. researchgate.net Consequently, more reactive iodine sources and potent radical initiators are required. One plausible approach involves the use of N-iodosuccinimide (NIS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. organic-chemistry.org The initiator would generate a radical species that could abstract a hydrogen atom from the methyl group of pentafluorotoluene, and the resulting pentafluorobenzyl radical would then be trapped by NIS to form the desired product.

Controlling selectivity in such reactions is paramount to avoid over-halogenation and side reactions. The concentration of the halogenating agent and the reaction temperature are critical parameters to be optimized.

Catalytic Approaches for Benzylic Iodination

Catalytic methods for benzylic halogenation are often preferred due to their potential for higher selectivity and milder reaction conditions. While catalytic benzylic iodination of electron-deficient arenes like pentafluorotoluene is not extensively documented, related transformations provide insights into potential catalytic systems. For instance, iron(III)-catalyzed activation of NIS has been shown to be effective for the iodination of arenes. nih.gov Although this method typically targets the aromatic ring, modification of the ligand environment around the iron center could potentially direct the reactivity towards the benzylic position.

Another potential avenue is the use of photocatalysis. The generation of benzyl radicals from benzyl halides using iridium-based photocatalysts has been demonstrated. chemistryviews.org A similar approach could be envisioned where a photocatalyst facilitates the single-electron oxidation of the benzylic C-H bond in pentafluorotoluene, followed by trapping of the resulting radical cation or radical by an iodine source.

Functional Group Interconversions from Related Pentafluorobenzyl Halides

A more common and often more reliable approach to the synthesis of pentafluoro-(iodomethyl)benzene involves the conversion of other functional groups at the benzylic position.

Halogen Exchange Reactions (e.g., Finkelstein-type Transformations)

The Finkelstein reaction is a classic and highly effective method for the synthesis of alkyl iodides from the corresponding chlorides or bromides. wikipedia.orgiitk.ac.inbyjus.comorganic-chemistry.org This SN2 reaction involves treating an alkyl halide with an excess of an alkali metal iodide, typically sodium iodide, in a solvent like acetone. wikipedia.orgiitk.ac.in The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone. wikipedia.org

For the synthesis of this compound, the readily available pentafluorobenzyl bromide or chloride serves as an excellent starting material. The reaction proceeds via a nucleophilic attack of the iodide ion on the benzylic carbon, with the bromide or chloride ion acting as the leaving group. Given that benzylic halides are particularly reactive in SN2 reactions, this transformation is generally efficient. wikipedia.org

Starting MaterialReagentSolventProductYield
Pentafluorobenzyl bromideSodium IodideAcetoneThis compoundHigh
Pentafluorobenzyl chlorideSodium IodideAcetoneThis compoundGood

Preparation from Pentafluorobenzyl Alcohols or Other Oxygenated Precursors

Pentafluorobenzyl alcohol is another readily accessible precursor for the synthesis of this compound. Several methods exist for the conversion of alcohols to alkyl iodides.

One of the most prominent methods is the Appel reaction , which utilizes triphenylphosphine (B44618) and iodine. organic-chemistry.orgorganic-chemistry.org In this reaction, triphenylphosphine reacts with iodine to form an intermediate phosphonium (B103445) iodide species. The alcohol then attacks the phosphonium center, leading to the formation of an alkoxyphosphonium iodide. Subsequent SN2 attack by the iodide ion on the benzylic carbon results in the formation of this compound and triphenylphosphine oxide. Imidazole is often added to facilitate the reaction. organic-chemistry.org

ReagentsDescription
Triphenylphosphine and IodineA classic combination for the conversion of alcohols to iodides. organic-chemistry.org
Polymer-supported TriphenylphosphineOffers the advantage of simplified purification, as the phosphine (B1218219) oxide byproduct is bound to the solid support and can be removed by filtration. researchgate.net

Another approach involves the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by displacement with iodide. The alcohol is first reacted with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like pyridine (B92270) to form the corresponding sulfonate ester. This ester is then treated with sodium iodide in a suitable solvent to yield the desired alkyl iodide.

Organometallic Routes to C–I Bond Formation

Organometallic reagents provide a powerful tool for the formation of carbon-iodine bonds. The general strategy involves the formation of a pentafluorobenzyl organometallic species, which is then quenched with an electrophilic iodine source.

One plausible route involves the preparation of a pentafluorobenzyl Grignard reagent, pentafluorobenzylmagnesium halide. This can be synthesized from the corresponding pentafluorobenzyl bromide or chloride and magnesium metal in an anhydrous ether solvent. nih.govbyjus.com The resulting Grignard reagent can then be reacted with molecular iodine (I₂) to afford this compound. It is crucial to control the reaction conditions, particularly temperature, to avoid side reactions such as Wurtz-type coupling.

Alternatively, a pentafluorobenzyl lithium reagent could be generated by reacting pentafluorobenzyl bromide with an organolithium reagent, such as n-butyllithium, at low temperatures. Subsequent reaction with iodine would yield the target compound. The extreme reactivity of organolithium reagents necessitates strict anhydrous and inert atmosphere conditions.

Organometallic ReagentPreparationQuenching Agent
Pentafluorobenzylmagnesium bromidePentafluorobenzyl bromide + MgIodine (I₂)
Pentafluorobenzyl lithiumPentafluorobenzyl bromide + n-BuLiIodine (I₂)

Transition Metal-Catalyzed C–I Coupling Reactions and Precursor Synthesis

Transition metal catalysis stands as a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-iodine bonds. While direct C(sp³)–I bond formation on a pentafluorobenzyl system via cross-coupling is less common, the principles are well-established through analogous C-X (X = Halogen) coupling reactions. Catalysts based on palladium and copper are particularly prominent in the formation of C-C and C-heteroatom bonds, and their reactivity patterns can be extended to the synthesis of iodo-containing compounds.

The synthesis of precursors is a critical first step. A common precursor to this compound is pentafluorobenzyl bromide or chloride, which can be synthesized from pentafluorotoluene. This precursor can then undergo a Finkelstein-type reaction, where the bromide or chloride is exchanged for iodide using an iodide salt like sodium iodide in a suitable solvent such as acetone.

Alternatively, transition metal-catalyzed methods can be employed for the synthesis of related structures, which can then be converted to the desired iodomethyl compound. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be used to construct the pentafluorophenyl backbone with a suitable functional group that can later be transformed into an iodomethyl group.

Recent advancements have focused on the development of highly active and selective catalyst systems. For example, the use of sterically hindered phosphine ligands can enhance the efficiency of palladium catalysts in cross-coupling reactions, facilitating reactions even with challenging substrates. beilstein-journals.org

Table 1: Comparison of Precursor Synthesis Routes for this compound

Route Starting Material Key Reagents Catalyst Advantages Disadvantages
Halogen ExchangePentafluorobenzyl bromideSodium iodide, AcetoneNoneHigh yield, simple procedureRequires synthesis of the benzyl bromide precursor
C-H Activation/IodinationPentafluorotolueneN-Iodosuccinimide (NIS)Potentially a photoredox or transition metal catalystDirect functionalizationCan lack selectivity, potential for multiple iodinations
Functional Group TransformationPentafluorobenzyl alcoholIodine, Triphenylphosphine, ImidazoleNoneMild conditionsStoichiometric byproducts

Stoichiometric Organometallic Approaches in Iodomethylarene Synthesis

Stoichiometric organometallic reagents play a crucial role in the synthesis of iodomethylarenes, including this compound. These methods often provide high yields and predictable stereochemistry, albeit with the generation of stoichiometric amounts of metallic byproducts. rsc.org

One of the most fundamental approaches involves the use of organolithium or Grignard reagents. For instance, the reaction of a pentafluorophenyl organometallic species with an iodomethylating agent can lead to the desired product. However, the high reactivity of these organometallics can lead to side reactions, especially with the sensitive iodomethyl group.

A more controlled approach involves the use of organozinc or organotin reagents. These reagents are generally less reactive than their organolithium or Grignard counterparts, allowing for greater functional group tolerance. For example, a pentafluorobenzylzinc reagent, prepared from the corresponding bromide, can react with an electrophilic iodine source to yield this compound.

Multi-Component and Cascade Reaction Design for Complex Pentafluorophenyl-Iodomethyl Systems

Multi-component reactions (MCRs) and cascade reactions represent a paradigm of efficiency in chemical synthesis, allowing for the construction of complex molecules from simple starting materials in a single pot. nih.govmdpi.comrsc.orgepfl.ch These strategies are particularly valuable for creating libraries of structurally diverse compounds for applications in drug discovery and materials science. nih.govnih.govfrontiersin.org

While specific examples of MCRs or cascade reactions for the direct synthesis of this compound are not prevalent, the principles can be applied to build more complex architectures containing this motif. For instance, a multi-component reaction could be designed where this compound acts as one of the components, reacting with other starting materials to form a more elaborate product in a single step.

Cascade reactions, which involve a sequence of intramolecular or intermolecular transformations where each subsequent reaction is triggered by the functionality formed in the previous step, offer another powerful approach. researchgate.netdntb.gov.ua A potential cascade sequence could involve an initial reaction at a different position of the pentafluorophenyl ring, which then triggers a cyclization or rearrangement that incorporates the iodomethyl group into a more complex scaffold.

The design of such reactions requires a deep understanding of the reactivity of the individual components and the intermediates formed during the reaction sequence. The highly electron-withdrawing nature of the pentafluorophenyl group can significantly influence the reactivity of the adjacent iodomethyl moiety, a factor that must be carefully considered in the design of any multi-component or cascade process.

Mechanistic Investigations of Reactions Involving Pentafluoro Iodomethyl Benzene

Elucidation of Nucleophilic Substitution Mechanisms at the Iodomethyl Group

The iodomethyl group in pentafluoro-(iodomethyl)benzene is the primary site for nucleophilic attack. The mechanisms of these substitution reactions are heavily influenced by the electronic properties of the pentafluorophenyl ring, the nature of the nucleophile, the solvent, and other reaction conditions.

Kinetic Studies of SN1 and SN2 Pathways

Nucleophilic substitution reactions can proceed through two primary mechanisms: a unimolecular (SN1) or a bimolecular (SN2) pathway. libretexts.org The SN1 mechanism involves a two-step process where the leaving group departs first, forming a carbocation intermediate, which is then attacked by the nucleophile. libretexts.org The rate of an SN1 reaction is dependent only on the concentration of the substrate. libretexts.org In contrast, the SN2 mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. libretexts.org

For this compound, the choice between an SN1 and SN2 pathway is not always straightforward. The primary nature of the benzylic carbon would typically favor an SN2 reaction. However, the potential for the formation of a resonance-stabilized benzylic carbocation could suggest the possibility of an SN1 pathway under certain conditions.

Kinetic studies are crucial in distinguishing between these mechanisms. A second-order rate law, where the reaction rate is proportional to the concentrations of both this compound and the nucleophile, is indicative of an SN2 mechanism. libretexts.orglibretexts.org Conversely, a first-order rate law, dependent only on the concentration of this compound, would support an SN1 pathway. libretexts.org

Table 1: Kinetic Data for Nucleophilic Substitution on Benzylic Halides

SubstrateNucleophileSolventRate LawPredominant Mechanism
ChloromethaneHydroxideAqueousSecond-OrderSN2
tert-Butyl BromideWaterPolar ProticFirst-OrderSN1
This compoundVariesVariesTypically Second-OrderSN2

Influence of the Electron-Withdrawing Pentafluorophenyl Group on Reaction Rates and Selectivity

The pentafluorophenyl group (C₆F₅) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.gov This has a profound impact on the reactivity of the adjacent iodomethyl group.

In the context of an SN2 reaction, the electron-withdrawing nature of the C₆F₅ group increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This generally leads to an enhanced rate for SN2 reactions compared to unsubstituted benzyl (B1604629) iodide. The strong inductive effect of the fluorine atoms polarizes the C-I bond, facilitating its cleavage during the concerted SN2 transition state.

For a potential SN1 pathway, the effect is more complex. While the electron-withdrawing C₆F₅ group would destabilize the formation of a benzylic carbocation intermediate, making the SN1 pathway less favorable. This destabilization slows down the rate-determining step of the SN1 reaction, which is the formation of the carbocation. youtube.com

The regioselectivity of nucleophilic attack is also influenced by the pentafluorophenyl group. In reactions involving substituted pentafluorophenyl rings, the position of nucleophilic attack on the aromatic ring itself (SNAr) can compete with substitution at the iodomethyl group. However, the focus here is on the latter. The electronic nature of the C₆F₅ group ensures that the primary site of nucleophilic attack is the benzylic carbon of the iodomethyl group.

Radical Reaction Pathways and Their Intermediates

Besides nucleophilic substitution, this compound can also undergo reactions via radical pathways, particularly involving the cleavage of the C-I bond.

Homolytic Cleavage of the Benzylic C–I Bond

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon initiation by heat, light, or a radical initiator. nih.govrsc.org This cleavage results in the formation of a pentafluorobenzyl radical and an iodine radical.

C₆F₅CH₂I → C₆F₅CH₂• + I•

The stability of the resulting pentafluorobenzyl radical is a key factor in this process. While benzyl radicals are generally stabilized by resonance, the electron-withdrawing nature of the pentafluorophenyl group can have a complex effect on the stability of the radical intermediate. The homolytic bond dissociation energy (BDE) of the C-I bond is a measure of the energy required for this cleavage. Methods have been developed to estimate the BDE for the cleavage of C-X bonds in the radical anions of benzyl halides. rsc.org

Characterization of Radical Intermediates and Propagation Steps

Once formed, the pentafluorobenzyl radical can participate in a variety of propagation steps, depending on the other reactants present in the system. These can include:

Addition to unsaturated bonds: The radical can add to alkenes or alkynes, leading to the formation of a new carbon-carbon bond and a new radical species. rsc.orgresearchgate.net

Hydrogen atom abstraction: The radical can abstract a hydrogen atom from a suitable donor molecule.

Reaction with other radicals: Radical-radical combination or disproportionation reactions can terminate the chain reaction.

The characterization of these transient radical intermediates is often challenging and typically relies on techniques such as electron paramagnetic resonance (EPR) spectroscopy. Computational studies are also employed to understand the structure and energetics of these radical species and the transition states of the propagation steps. nih.gov

Metal-Mediated Reaction Mechanisms

The reactivity of this compound in the presence of transition metals, particularly palladium, is central to its application in organic synthesis. The high electronegativity of the fluorine atoms significantly influences the electronic properties of the aromatic ring and the adjacent iodomethyl group, impacting the kinetics and thermodynamics of the catalytic cycle.

Detailed Analysis of Oxidative Addition and Reductive Elimination Cycles

The cornerstone of many palladium-catalyzed cross-coupling reactions is the oxidative addition/reductive elimination cycle. In the context of this compound, the initial step involves the oxidative addition of the C-I bond to a low-valent metal center, typically Pd(0). This process involves the cleavage of the carbon-iodine bond and the formation of a new organopalladium(II) complex. The pentafluorophenyl group, being strongly electron-withdrawing, influences the electron density at the benzylic carbon and the C-I bond strength, thereby affecting the rate of oxidative addition.

The steric and electronic properties of the ligands on the palladium center also play a crucial role. For instance, the addition of triphenylphosphine (B44618) has been shown to promote reductive elimination that might otherwise be disfavored. rsc.org The final step of the catalytic cycle, reductive elimination, involves the formation of a new carbon-carbon or carbon-heteroatom bond from the palladium(II) intermediate, regenerating the Pd(0) catalyst. The thermodynamics of this step are influenced by the stability of the product and the strength of the newly formed bond.

Activation Parameters for Reductive Elimination of a β-Biaryl Model Complex Containing a Pentafluorophenyl Group
ParameterValue
ΔH‡ (kcal/mol)27.5 ± 1.1
ΔS‡ (cal/mol·K)-2.7 ± 2.8
ΔG‡ (kcal/mol at 298 K)28.3

Ligand Exchange and Migratory Insertion Mechanisms in Catalytic Cycles

Following oxidative addition, the organopalladium(II) complex can undergo several transformations before reductive elimination. Ligand exchange, where a ligand on the palladium center is replaced by another, is a fundamental step that can influence the subsequent reactivity of the complex. The nature of the incoming ligand can affect the electron density and steric environment around the metal, thereby tuning the catalytic activity.

Migratory insertion is another key step in many catalytic cycles, particularly in carbonylation reactions. In this process, a coordinated unsaturated molecule, such as an alkene or carbon monoxide, inserts into the palladium-carbon bond of the organometallic intermediate. For instance, in a hypothetical carbonylation reaction of this compound, after oxidative addition, a carbon monoxide molecule would coordinate to the palladium center and then insert into the Pd-CH₂C₆F₅ bond. This would form a pentafluorobenzylacyl-palladium intermediate, which could then undergo further reactions. The electronic properties of the pentafluorobenzyl group would influence the rate of this insertion step. Studies on related systems have shown that electron-poor groups can accelerate migratory insertion. berkeley.edu

Computational Chemistry in Mechanistic Elucidation

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the intricate details of reaction mechanisms that are often difficult to probe experimentally.

Transition State Characterization via Density Functional Theory (DFT)

DFT calculations allow for the localization and characterization of transition state structures, providing crucial information about the energy barriers of elementary reaction steps. For reactions involving this compound, DFT could be used to model the transition state for the oxidative addition of the C-I bond to a palladium catalyst. Such calculations would reveal the geometry of the transition state, including the bond-breaking and bond-forming distances, and the associated activation energy. While specific DFT studies on this compound are scarce, research on the oxidative addition of iodobenzene (B50100) and fluorobenzene (B45895) to palladium complexes has demonstrated the power of this approach in elucidating reaction pathways and the influence of ligands and substituents on the activation barriers. chemrxiv.orgresearchgate.net These studies often find that the reaction proceeds through a three-centered transition state.

Investigation of Hypervalent Iodine Intermediates

While the primary focus is on metal-mediated reactions, the iodine atom in this compound can itself participate in interesting chemistry. Under oxidative conditions, it is conceivable that hypervalent iodine intermediates could be formed. These species, where the iodine atom has more than eight electrons in its valence shell, are potent oxidizing agents and can participate in a variety of transformations. wikipedia.orgprinceton.edu

Computational studies are particularly well-suited to investigate the structure, stability, and reactivity of these often transient and highly reactive intermediates. DFT calculations could be employed to predict the geometries of potential hypervalent iodine species derived from this compound and to explore their reaction pathways in, for example, oxidative functionalization reactions. Research on the mechanisms of reactions involving known hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene, often relies on computational analysis to rationalize the observed reactivity and product distributions. organic-chemistry.org

Reactivity and Chemical Transformations of Pentafluoro Iodomethyl Benzene

Nucleophilic Substitution Reactions of the Iodomethyl Group

The iodomethyl group of pentafluoro-(iodomethyl)benzene is susceptible to nucleophilic attack, a consequence of the electron-withdrawing nature of the pentafluorophenyl ring which polarizes the C-I bond and stabilizes the transition state of SN2 reactions. The iodine atom is an excellent leaving group, facilitating a wide range of substitution reactions.

Formation of Ethers, Esters, and Amines

This compound readily reacts with various nucleophiles to form a range of derivatives. While specific literature on the ether and ester formation from the iodo-analogue is not abundant, the reactivity of the closely related pentafluorobenzyl bromide provides a strong indication of the expected reactions. For instance, the synthesis of benzyl (B1604629) esters from benzyl iodide has been demonstrated as a facile process. nih.gov

The reaction of poly(2,3,4,5,6-pentafluorobenzyl methacrylate) with aliphatic amines has been shown to proceed to complete substitution of the para-fluorine atoms, highlighting the reactivity of the pentafluorobenzyl moiety towards nitrogen nucleophiles. researchgate.net It is expected that this compound would react similarly with primary and secondary amines to yield the corresponding pentafluorobenzylamines.

Table 1: Examples of Nucleophilic Substitution Reactions with Pentafluorobenzyl Halides

NucleophileProduct TypeGeneral Reaction ConditionsReference
R-OH (Alcohol)EtherBase (e.g., NaH), Aprotic Solvent (e.g., THF)Inferred from related reactions
R-COOH (Carboxylic Acid)EsterBase (e.g., K2CO3), Polar Aprotic Solvent (e.g., DMF) nih.gov
R-NH2 (Primary Amine)Secondary AmineExcess amine, 50-60 °C researchgate.net
R2NH (Secondary Amine)Tertiary AmineExcess amine, 50-60 °C researchgate.net

Synthesis of Sulfur-Containing Derivatives (e.g., Thioethers, Sulfones)

The synthesis of thioethers from this compound can be achieved by reaction with thiols. The high reactivity of the pentafluorobenzyl group towards thiols has been demonstrated in the quantitative para-fluoro substitution of poly(2,3,4,5,6-pentafluorobenzyl methacrylate) with a range of thiols in the presence of a base at room temperature. researchgate.net A similar reaction with this compound would be expected to proceed efficiently.

The resulting thioethers can be subsequently oxidized to the corresponding sulfones. rsc.org Common oxidizing agents for this transformation include hydrogen peroxide, often in the presence of a catalyst, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). rsc.orggoogle.com The choice of oxidant and reaction conditions can allow for selective oxidation to the sulfoxide (B87167) or complete oxidation to the sulfone. google.comorganic-chemistry.org

Table 2: Synthesis of Sulfur-Containing Derivatives

ReactantReagent(s)Product TypeGeneral Reaction ConditionsReference(s)
This compoundR-SH, BaseThioetherRoom Temperature researchgate.net
Pentafluorobenzyl thioetherH2O2, CatalystSulfoneVaries with catalyst google.com
Pentafluorobenzyl thioetherm-CPBASulfoneVaries google.com

Electrophilic Aromatic Substitution on the Pentafluorophenyl Ring (Highly Deactivated Systems)

The pentafluorophenyl ring is highly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing inductive effect of the five fluorine atoms. masterorganicchemistry.comlibretexts.org This deactivation makes such reactions challenging, often requiring harsh conditions. organic-chemistry.org The iodomethyl group is generally considered to be a weak deactivating group and an ortho-, para-director. However, in the context of the heavily deactivated pentafluorophenyl ring, its influence is likely to be minor compared to the overwhelming effect of the fluorine atoms.

Directed Aromatic Functionalization Strategies

Given the high deactivation of the ring, directed functionalization strategies are often necessary to achieve electrophilic substitution. One common strategy is metallation followed by reaction with an electrophile. However, direct electrophilic attack on the ring is difficult. For instance, nitration of benzene (B151609) requires a mixture of concentrated nitric and sulfuric acids to generate the highly reactive nitronium ion (NO₂⁺). researchgate.netacsgcipr.orgrsc.orgyoutube.com For the significantly less reactive pentafluorophenyl ring, even more forcing conditions would likely be required, with the potential for side reactions.

Halogenation of benzene also typically requires a Lewis acid catalyst to activate the halogen. organic-chemistry.orgstudysmarter.co.ukvub.be Iodination can be achieved with an oxidizing agent to generate a more potent electrophilic iodine species. organic-chemistry.org These conditions would likely be the minimum requirement for the halogenation of this compound.

Regioselectivity Studies of Substitution Patterns

The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring. libretexts.orgyoutube.comlibretexts.orgyoutube.com Electron-donating groups are typically ortho-, para-directing, while electron-withdrawing groups are meta-directing. youtube.com In this compound, all substituents (five fluorine atoms and one iodomethyl group) are electron-withdrawing. Therefore, any electrophilic substitution would be expected to be directed to the meta position relative to the most deactivating groups. However, the combined deactivating effect of the five fluorine atoms makes any electrophilic substitution highly unfavorable. The substitution that does occur is most likely to happen at the position least deactivated by the fluorine atoms, which is generally the para position in pentafluorinated aromatic compounds. researchgate.net

Cross-Coupling Reactions Leveraging the C–I Bond

The carbon-iodine bond in the iodomethyl group is not typically the site of cross-coupling reactions. Instead, the focus is on the potential for cross-coupling at an aryl-iodine bond. If an iodine atom were present on the pentafluorophenyl ring, it would be an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

For the purpose of this article, we will consider the reactivity of an analogous compound, iodo-pentafluorobenzene, in these reactions to illustrate the potential of the pentafluorophenyl iodide moiety.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organohalide. The Suzuki-Miyaura coupling of pentafluorophenylboronic acid with phenyl iodide has been achieved using a Pd(PPh₃)₄/CsF/Ag₂O catalytic system, producing 2,3,4,5,6-pentafluoro-1,1'-biphenyl in high yield. nih.gov The coupling of aryl iodides with arylboronic acids is a well-established and versatile method for the formation of biaryl compounds. frontiersin.orgnih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.orgnih.govyoutube.com The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. youtube.comyoutube.com The coupling of iodobenzene (B50100) with phenylacetylene (B144264) can be achieved using a PdCl₂(PPh₃)₂ catalyst and aqueous ammonia. researchgate.net

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. frontiersin.org The reaction of aryl iodides with alkenes is a common application of this methodology. nih.govmdpi.com For instance, the coupling of iodobenzene and styrene (B11656) can be performed using a palladium catalyst in the presence of a base. frontiersin.org

Table 3: Examples of Cross-Coupling Reactions with Aryl Iodides

Reaction TypeAryl IodideCoupling PartnerCatalyst SystemProduct TypeReference(s)
Suzuki-MiyauraPhenyl iodidePentafluorophenylboronic acidPd(PPh₃)₄/CsF/Ag₂OBiaryl nih.gov
Sonogashira4-Methoxy-1-iodobenzenePhenylethynePdCl₂(PPh₃)₂, aq. NH₃, COα,β-Alkynyl ketone researchgate.net
HeckIodobenzeneStyrenePalladium catalyst, BaseSubstituted alkene frontiersin.org

Palladium-Catalyzed Coupling with Organoboron, Organotin, and Organozinc Reagents

Palladium-catalyzed cross-coupling reactions are fundamental tools for carbon-carbon bond formation. This compound, as a reactive benzylic iodide, is an excellent substrate for these transformations, including the Suzuki, Stille, and Negishi reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide. While specific examples detailing the Suzuki coupling of this compound are not extensively documented, the reaction is well-established for a wide range of alkyl halides. The general mechanism involves the oxidative addition of the C-I bond to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the new C-C bond. researchgate.netfrontiersin.org The reaction typically requires a base to activate the organoboron reagent. researchgate.net Given the high reactivity of benzylic iodides, these couplings are expected to proceed under mild conditions.

Stille Coupling: The Stille reaction couples an organic halide with an organotin reagent (organostannane). chemistry-reaction.comwikipedia.orglibretexts.org This methodology is known for its tolerance of a wide variety of functional groups, and the organotin reagents are stable to air and moisture. chemistry-reaction.comlibretexts.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The addition of copper(I) salts and fluoride (B91410) ions can significantly accelerate the reaction, enabling the coupling of sterically hindered or electronically challenging substrates. organic-chemistry.org Benzylic halides are competent electrophiles in this reaction. msu.edu

Negishi Coupling: This reaction utilizes organozinc reagents to couple with organic halides, catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.org Organozinc reagents are among the most reactive organometallics for these couplings, often allowing for reactions to occur under mild conditions. organic-chemistry.orgresearchgate.net The process is suitable for primary and secondary alkyl halides, making this compound a prime candidate. nih.gov The development of highly active phosphine (B1218219) ligands has expanded the scope to include a wide array of functionalized substrates. organic-chemistry.org Copper can also be used to catalyze Negishi-type couplings of diarylzinc reagents with aryl iodides. organic-chemistry.org

Below is a table summarizing typical conditions for these palladium-catalyzed reactions with analogous benzylic halides.

ReactionCoupling PartnerTypical Catalyst SystemTypical Base/AdditiveSolvent
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(PPh₃)₄, Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃Toluene, DMF, Dioxane
StilleAryl/Vinyl StannanePd(PPh₃)₄, PdCl₂(PtBu₃)₂CuI, CsF (optional)THF, DMF
NegishiAryl/Alkyl Zinc HalidePd(OAc)₂/CPhos, Pd₂(dba)₃None requiredTHF, Toluene

Sonogashira Coupling: While typically used for coupling terminal alkynes with aryl or vinyl halides, methods have been developed for the Sonogashira coupling of unactivated alkyl bromides and iodides. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction, co-catalyzed by palladium and copper, allows for the formation of a C(sp³)–C(sp) bond. wikipedia.orgyoutube.com The reaction proceeds under basic conditions, often using an amine as both the base and solvent. wikipedia.orgorganic-chemistry.org

Copper- and Nickel-Catalyzed Cross-Coupling Methodologies

Copper and nickel catalysts offer cost-effective and powerful alternatives to palladium for cross-coupling reactions.

Copper-Catalyzed Couplings: Copper catalysis is effective for forming carbon-heteroatom and carbon-carbon bonds. Ligand-free copper(I) oxide can catalyze the coupling of alkynes with aryl iodides. synarchive.com More relevant to this compound, copper(I) iodide catalyzes the coupling of diarylzinc reagents with aryl iodides and can facilitate Sonogashira-type couplings of alkyl iodides. nih.govorganic-chemistry.org These reactions often tolerate a broad range of functional groups and can be performed under relatively mild conditions. msu.edu

Nickel-Catalyzed Couplings: Nickel catalysts are particularly effective for coupling unactivated alkyl halides, which can be challenging for palladium systems. ucla.edu Nickel complexes can catalyze the cross-coupling of Grignard reagents (organomagnesium halides) with alkyl halides, often in the presence of a diene additive like 1,3-butadiene, which prevents catalyst deactivation and side reactions. nih.govscispace.com These reactions proceed efficiently with primary and secondary alkyl halides. nih.gov Additionally, nickel catalysis is effective for coupling organozinc reagents with alkyl halides. nih.govorganic-chemistry.org

Illustrative conditions for these methodologies are presented below.

MetalCoupling PartnerTypical Catalyst SystemAdditive/BaseSolvent
CopperDiarylzinc ReagentCuI (5 mol%)LiClDMF
NickelAryl Grignard ReagentNiCl₂ (3 mol%)1,3-ButadieneTHF

Cycloaddition and Rearrangement Reactions Involving this compound Derivatives

While direct cycloaddition reactions involving this compound are not prominent in the literature, its derivatives are excellent precursors for classic organic rearrangements. By reacting this compound with tertiary amines or sulfides, one can synthesize the corresponding quaternary ammonium (B1175870) or sulfonium (B1226848) salts. These salts, when treated with a strong base, can undergo rearrangement.

The key step is the formation of an ylide intermediate via deprotonation of a carbon adjacent to the heteroatom. wikipedia.org The electron-withdrawing pentafluorobenzyl group can influence which proton is removed and can act as the migrating group or the framework onto which another group migrates.

Stevens Rearrangement: This is a wikipedia.orgnih.gov-rearrangement of an ammonium or sulfonium ylide. chemistry-reaction.comwikipedia.org The reaction involves the migration of a substituent from the nitrogen or sulfur atom to the adjacent carbanionic carbon of the ylide. synarchive.com The mechanism is thought to proceed through the formation of a caged radical pair or an ion pair, which explains the observed retention of configuration in the migrating group. wikipedia.org

Sommelet-Hauser Rearrangement: This is a competing chemistry-reaction.comwikipedia.org-sigmatropic rearrangement that occurs specifically with benzylic quaternary ammonium salts. wikipedia.orgnumberanalytics.comdalalinstitute.comnumberanalytics.com The reaction involves the deprotonation of a methyl group on the ammonium salt, followed by a chemistry-reaction.comwikipedia.org-rearrangement where the benzyl group is de-aromatized, and subsequent re-aromatization to yield an ortho-substituted N,N-dialkylbenzylamine. wikipedia.org The pentafluorobenzyl group would serve as the stationary framework onto which a methyl group migrates.

Functional Group Transformations and Derivatization for Advanced Chemical Probes

The pentafluorobenzyl (PFB) group, readily installed using this compound or its bromide analog, is a powerful tool in modern chemical biology and analytical chemistry. nih.gov Its unique properties are exploited for bioconjugation, imaging, and the development of sensitive spectroscopic labels.

Modification for Bio-conjugation and Imaging Applications

This compound is an effective electrophile for attaching the PFB moiety to nucleophilic sites on biomolecules, such as the thiol group of cysteine residues in peptides and proteins. nih.gov This bioconjugation strategy is central to the creation of probes for biological imaging and interaction studies.

The primary application in this area is the use of the PFB group as a reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ucla.edubeilstein-journals.org Fluorine-19 is an ideal nucleus for biological NMR for several reasons:

It has 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity. ucla.edu

There is virtually no endogenous fluorine in biological systems, resulting in background-free spectra. ucla.edubeilstein-journals.org

The ¹⁹F chemical shift is extremely sensitive to the local chemical environment, making it an exquisite probe for detecting subtle conformational changes, ligand binding events, and protein-protein interactions. nih.gov

By labeling a protein with a PFB tag, researchers can monitor changes in the protein's structure or environment by observing shifts in the ¹⁹F NMR signal. nih.gov This has been applied to study enzyme mechanisms, with one report noting the use of this compound in preparing inhibitors for type II dehydroquinase to probe its active site. nih.gov Furthermore, highly fluorinated tags like the perfluoro-tert-butyl group, which can be incorporated into benzyl-type structures, are being developed for high-sensitivity ¹⁹F Magnetic Resonance Imaging (MRI) applications for cell tracking. ed.ac.uk

Functionalization for Spectroscopic Labels and Sensor Development

The PFB group serves as a versatile label that enhances detection in multiple analytical techniques. Its high electron affinity makes PFB-derivatives excellent analytes for Gas Chromatography with Electron Capture Detection (GC-ECD) or Mass Spectrometry with Electron Capture Negative Ionization (ECNI-MS), enabling highly sensitive quantification of trace analytes. nih.gov

This derivatization capability allows the PFB group to function as the core of a chemical sensor. When a PFB-labeled molecule binds to a target, the local environment around the fluorine atoms changes, inducing a measurable change in the ¹⁹F NMR chemical shift. nih.govnih.gov This principle can be used to develop sensors for ions or small molecules. For example, a PFB-labeled receptor will show one ¹⁹F NMR spectrum when free in solution and a different one when bound to its target, allowing for the quantification of binding events. nih.gov The large chemical shift dispersion of ¹⁹F NMR allows for the simultaneous monitoring of multiple PFB tags at different sites within a single molecule, providing detailed structural and dynamic information. ucla.edu

Applications in Advanced Organic Synthesis and Materials Science

A Versatile Building Block for Fluorinated Aromatic Compounds with Tunable Properties

The pentafluorophenyl moiety is a cornerstone in the design of functional organic materials due to its distinct electronic and physical properties. The high electronegativity of the fluorine atoms leads to a polarized carbon-fluorine bond, influencing the molecule's reactivity, stability, and intermolecular interactions. Pentafluoro-(iodomethyl)benzene serves as a key starting material for introducing this valuable functional group into a variety of molecular structures.

Synthesis of Fluorinated Polymers and Oligomers

The incorporation of fluorine into polymers and oligomers can dramatically alter their properties, leading to materials with enhanced thermal stability, chemical resistance, and unique surface characteristics. core.ac.uk While extensive research has been conducted on fluoropolymers synthesized from gaseous fluoroalkenes, the use of functionalized aromatic building blocks like this compound offers a pathway to more complex and tailored polymer architectures. 20.210.105

The pentafluorobenzyl group can be introduced into polymer backbones or as side chains. For instance, the related compound, pentafluorobenzyl bromide, has been utilized in the synthesis of polymers with modifiable peripheries. The reactivity of the para-fluorine atom on the pentafluorophenyl ring towards nucleophilic substitution allows for post-polymerization modification, enabling the introduction of a variety of functional groups. This "click-like" reactivity provides a powerful tool for creating functional polymers with precisely controlled properties.

A notable example involves the in-situ quenching of polythiophene polymerization with a reagent that introduces a pentafluorobenzene (B134492) end-group. This end-group serves as a versatile handle for subsequent nucleophilic aromatic substitution reactions, allowing for the attachment of various functional molecules. This approach highlights the utility of the pentafluorophenyl moiety in creating well-defined, functional polymeric materials.

Integration into Supramolecular Assemblies and Frameworks

Supramolecular chemistry relies on non-covalent interactions to construct large, well-organized molecular assemblies. Halogen bonding, a directional interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base, has gained significant attention in the design of supramolecular structures. nih.gov

Iodo-perfluorinated aromatic compounds, such as pentafluoroiodobenzene, are classic examples of potent halogen bond donors. rsc.org The electron-withdrawing nature of the pentafluorophenyl ring enhances the positive character of the σ-hole on the iodine atom, leading to stronger and more directional halogen bonds. This makes this compound a highly attractive component for the construction of supramolecular assemblies.

Studies on related SF5-substituted iodobenzenes have demonstrated that the position of electron-withdrawing groups on the aromatic ring can significantly activate the halogen bonding capability of the iodine atom. nih.govnih.gov This principle suggests that the pentafluorophenyl group in this compound strongly activates the iodine atom for halogen bonding. This property can be exploited to direct the assembly of complex architectures, including co-crystals and liquid crystals, where the pentafluorobenzyl unit acts as a directional building block. The ability to form robust halogen bonds makes this compound a valuable tool for crystal engineering and the development of new materials with tailored solid-state structures. nih.govnih.gov

In the Development of Novel Pharmaceutical and Agrochemical Intermediates and Scaffolds

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a valuable intermediate for the synthesis of complex fluorinated molecules with potential biological activity.

A significant application of 1,2,3,4,5-pentafluoro-6-(iodomethyl)benzene is in the preparation of potent competitive inhibitors of type II dehydroquinase. chemicalbook.com This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but absent in mammals. Therefore, inhibitors of this enzyme are attractive targets for the development of novel antibiotics and herbicides. The use of this compound in the synthesis of these inhibitors underscores its importance as a building block for accessing complex, biologically active molecules.

Furthermore, the principles of halogen bonding, enhanced by the pentafluorophenyl group, are being explored in rational drug design. nih.govnih.gov The ability of the iodine atom in compounds like this compound to act as a strong halogen bond donor can be utilized to achieve specific interactions with biological targets, such as proteins and nucleic acids. This opens up new avenues for the design of highly selective and potent therapeutic and agrochemical agents. nih.govnih.gov

As a Reagent in Stereoselective and Enantioselective Synthesis

While direct applications of this compound as a catalyst or chiral auxiliary in stereoselective synthesis are not yet widely reported, the broader class of chiral hypervalent iodine compounds has emerged as powerful reagents for enantioselective transformations. thieme-connect.de These reagents have been successfully employed in a variety of reactions, including the diacetoxylation of alkenes, demonstrating the potential of organoiodine compounds in asymmetric catalysis. thieme-connect.de

The development of chiral iodine(III) catalysts has shown that the ligand framework around the iodine center is crucial for achieving high levels of stereocontrol. The principles learned from these systems could potentially be applied to derivatives of this compound. By incorporating this unit into a chiral ligand scaffold, it may be possible to develop new catalysts for a range of enantioselective reactions. The strong Lewis acidity and halogen bonding capabilities of the iodine atom, modulated by the pentafluorophenyl ring, could play a key role in substrate activation and the creation of a chiral environment around the reaction center.

Building Block for Fluorous Phase Chemistry and Specialized Separations

Fluorous chemistry utilizes highly fluorinated compounds to create a third phase, in addition to aqueous and organic phases, which can be used to simplify the purification of reaction products. The "fluorous tag" strategy involves labeling a reactant or catalyst with a perfluoroalkyl chain, allowing for its selective extraction into the fluorous phase after the reaction.

While specific examples detailing the use of this compound in fluorous phase chemistry are scarce, the highly fluorinated nature of the pentafluorobenzyl group makes it a potential candidate for this application. By attaching this group to a molecule of interest, it may be possible to impart sufficient fluorous character to enable its separation using fluorous solid-phase extraction (F-SPE) or liquid-liquid extraction with a fluorous solvent. The unique properties of fluorinated compounds, such as their low surface energy and immiscibility with many organic solvents, are central to these separation techniques. core.ac.uk The development of new fluorous tags is an active area of research, and the pentafluorobenzyl moiety offers a rigid and electronically distinct alternative to traditional perfluoroalkyl chains.

Catalysis Involving Pentafluoro Iodomethyl Benzene Derivatives

Role as a Ligand or Pre-ligand in Transition Metal Catalysis

The covalent attachment of one or more pentafluorophenyl (C₆F₅) groups to a ligand framework can significantly alter the electronic properties of the metal center it coordinates to. Pentafluoro-(iodomethyl)benzene can serve as a key starting material for introducing the C₆F₅CH₂- moiety or, through further transformations, the C₆F₅ group itself onto various ligand scaffolds.

The synthesis of ligands bearing the pentafluorophenyl group often involves nucleophilic aromatic substitution on hexafluorobenzene (B1203771) or the use of pentafluorophenyl Grignard or lithium reagents. This compound provides an alternative, versatile electrophilic precursor for introducing the pentafluorobenzyl group via nucleophilic substitution.

Several classes of pentafluorophenyl-modified ligands have been developed for transition metal catalysis. For instance, pentafluorophenyl-substituted cyclopentadienes can be synthesized through the reaction of sodium cyclopentadienide (B1229720) with hexafluorobenzene. nih.gov These C₆F₅-substituted cyclopentadienyl (B1206354) ligands are then used to create transition metal complexes with electron-deficient metal centers. nih.gov Similarly, bipyridine ligands, crucial in a vast number of catalytic systems, have been modified with pentafluorophenyl groups. The synthesis of 4,4'-bis(pentafluorophenyl)-2,2'-bipyridine allows for the preparation of platinum(II) complexes where the electronic properties are finely tuned by the fluorinated rings. sciforum.net The synthesis of these complexes is often a straightforward, single-step process involving the reaction of the ligand with a suitable metal precursor like [PtCl₂(dmso)₂]. sciforum.net

Another important class includes pentafluorophenyl-substituted porphyrins. The metalation of meso-tetrakis(pentafluorophenyl)porphyrin (H₂TFPP) with metal acetates yields the corresponding Cu(II), Co(II), and Zn(II) complexes, which have been investigated for their electrocatalytic properties. uni-regensburg.de Furthermore, organocopper(I) compounds like tetrameric pentafluorophenyl copper, [Cu(C₆F₅)]₄, serve as versatile precursors for synthesizing new complexes with other ligands, such as biarylsulfoxides. researchgate.net

The table below summarizes the synthesis of selected pentafluorophenyl-modified ligands and their corresponding metal complexes.

Ligand/Complex TypeSynthetic MethodPrecursorsRef.
Sodium (pentafluorophenyl)cyclopentadienideNucleophilic aromatic substitutionSodium cyclopentadienide, Hexafluorobenzene nih.gov
[PtCl₂(4,4'-bis(pentafluorophenyl)-2,2'-bipyridine)]Ligand substitution4,4'-bis(pentafluorophenyl)-2,2'-bipyridine, [PtCl₂(dmso)₂] sciforum.net
meso-tetrakis(pentafluorophenyl)porphyrin-Metal(II)MetalationH₂TFPP, Metal(II) acetate uni-regensburg.de
[Cu(C₆F₅)]₄(DBTO)₂Ligand addition[Cu(C₆F₅)]₄, Dibenzothiophene oxide (DBTO) researchgate.net

The presence of pentafluorophenyl groups on ligands exerts a significant influence on the catalytic performance of the corresponding metal complexes. The strong electron-withdrawing effect of the C₆F₅ group decreases the electron density at the metal center, which can enhance its Lewis acidity and alter its redox potential. This modification can lead to increased catalytic activity and, in some cases, unique selectivity.

In platinum(II) bipyridine complexes, the pentafluorophenyl groups cause a red-shift in the absorption bands, indicative of a change in the metal-to-ligand charge transfer characteristics. sciforum.net The fluorination has a stabilizing effect on these electronic bands. sciforum.net This electronic modulation is crucial for applications in photoredox catalysis. For example, in a dual-catalytic system for C-S cross-coupling, an Iridium-based photosensitizer featuring a pentafluorophenyl group exhibited significantly enhanced performance. thieme-connect.com The key to this enhancement was a favorable phenyl–pentafluorophenyl interaction between the photosensitizer and a Nickel-metallacycle catalyst, which prolonged the excited-state lifetime of the photosensitizer and improved electron transfer rates. thieme-connect.com Systems lacking this specific interaction showed reduced catalytic activity. thieme-connect.com

The steric bulk of the C₆F₅ group also plays a critical role. In iridium-catalyzed C-H borylation reactions, the selectivity is often governed by steric factors. nih.gov The presence of ortho-fluorine substituents can direct the borylation to the C-H bond adjacent to the fluorine, a phenomenon attributed to the small size and high electronegativity of fluorine, which facilitates C-H activation and stabilizes the resulting metal-carbon bond. nih.gov

In the realm of electrocatalysis, transition metal complexes of meso-tetrakis(pentafluorophenyl)porphyrin have been shown to be effective catalysts for hydrogen evolution from both acetic acid and water. uni-regensburg.de These complexes exhibit high turnover frequencies (TOFs) and Faradaic yields, demonstrating the robustness imparted by the fluorinated porphyrin ligand. uni-regensburg.de

The following table presents selected research findings on the impact of pentafluorophenyl ligands on catalysis.

Catalytic SystemReactionKey FindingImpactRef.
Ir(C^N)₂(N^N) PS / Ni₃Ce metallacycleC-S Cross-CouplingPhenyl–pentafluorophenyl interaction between photosensitizer and catalyst.Enhanced conversion rates and prolonged excited-state lifetime. thieme-connect.com
Ir-dtbpy catalystC-H Borylation of Fluoroarenesortho-Fluorine directs borylation.High regioselectivity for the C-H bond ortho to fluorine. nih.gov
Co(II)-tetrakis(pentafluorophenyl)porphyrinElectrocatalytic Hydrogen EvolutionRobust catalyst in aqueous media.High TOF of 234 h⁻¹ at pH 7.0 with 90.4% Faradaic yield. uni-regensburg.de

Organocatalytic Activation and Reaction Promotion

While often associated with metal-based catalysis, the pentafluorophenyl group is also a powerful tool in organocatalysis, where small organic molecules are used to accelerate reactions. This compound itself is not typically a direct organocatalyst, but its derivatives, particularly those that can function as Brønsted or Lewis acids, are highly effective. The strong inductive effect of the five fluorine atoms makes attached functional groups significantly more acidic or electrophilic.

A prominent example is pentafluorophenylammonium triflate (PFPAT). nih.govsciforum.net This air-stable and cost-effective salt has proven to be an excellent Brønsted acid organocatalyst for a variety of transformations. It efficiently catalyzes the acylation of alcohols, phenols, and amines under solvent-free conditions. nih.gov The catalyst is easily handled and removed from the reaction mixture, highlighting its practical utility. nih.gov

PFPAT has also been successfully employed in multicomponent reactions, such as the Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. sciforum.net The catalyst promotes the one-pot condensation of an aldehyde, a β-dicarbonyl compound, and urea. The reaction proceeds smoothly for a wide range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents, and is even effective for less reactive aliphatic aldehydes. sciforum.net The efficacy of PFPAT stems from the enhanced acidity of the ammonium (B1175870) proton due to the electron-withdrawing pentafluorophenyl ring, which allows it to activate the aldehyde component towards nucleophilic attack.

OrganocatalystReaction TypeSubstratesKey AdvantageRef.
Pentafluorophenylammonium triflate (PFPAT)AcylationAlcohols, Phenols, AminesMild, solvent-free conditions, easy catalyst removal. nih.gov
Pentafluorophenylammonium triflate (PFPAT)Biginelli ReactionAldehydes, β-dicarbonyls, UreaEfficient one-pot synthesis of dihydropyrimidinones, broad substrate scope. sciforum.net

As a Component or Precursor in Frustrated Lewis Pair Chemistry

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical dative bond adduct. This "unquenched" reactivity allows them to activate a variety of small molecules, most notably dihydrogen (H₂), making them a cornerstone of metal-free hydrogenation catalysis.

One of the most widely used and powerful Lewis acids in FLP chemistry is tris(pentafluorophenyl)borane, B(C₆F₅)₃. Its high Lewis acidity, derived from the three strongly electron-withdrawing pentafluorophenyl groups, makes it an exceptional hydride acceptor. This compound can be considered a potential precursor in the multi-step synthesis of B(C₆F₅)₃. A common route to B(C₆F₅)₃ involves the reaction of a pentafluorophenyl-Grignard reagent (C₆F₅MgBr) or pentafluorophenyllithium (C₆F₅Li) with boron trichloride (B1173362) (BCl₃) or trifluoride (BF₃). These pentafluorophenyl organometallic reagents can be prepared from pentafluorohalobenzenes, and while this compound is not the direct precursor, the chemistry highlights the importance of pentafluorophenyl building blocks.

The classic example of FLP reactivity is the activation of H₂ by the combination of a bulky phosphine (B1218219), such as tricyclohexylphosphine (B42057) (PCy₃), and B(C₆F₅)₃. The FLP heterolytically cleaves the H-H bond, forming a phosphonium (B103445) cation ([HPCy₃]⁺) and a hydridoborate anion ([HB(C₆F₅)₃]⁻). This principle has been extended to the catalytic hydrogenation of a wide range of substrates, including imines, nitriles, and alkynes.

The reactivity of B(C₆F₅)₃-based FLPs is not limited to H₂ activation. They can also activate other small molecules and are used in various catalytic transformations, including:

Asymmetric Hydrosilylations: Chiral FLPs can catalyze the enantioselective hydrosilylation of ketones.

Alkyne Hydrogenation: FLP catalysts based on B(C₆F₅)₂ moieties can hydrogenate alkynes to cis-alkenes with high selectivity.

Carbon Capture: B(C₆F₅)₃ can react with CO₂ in the presence of suitable Lewis bases, demonstrating potential for carbon capture applications.

The development of B(C₆F₅)₃ has been a pivotal moment in main-group chemistry, and its role in FLP catalysis underscores the profound impact that perfluorinated aryl groups, accessible from precursors like this compound, can have on chemical reactivity and catalyst design.

Theoretical and Computational Studies of Pentafluoro Iodomethyl Benzene

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical methods are fundamental to understanding the arrangement of electrons and the nature of chemical bonds within a molecule. For pentafluoro-(iodomethyl)benzene, these calculations reveal how the strongly electron-withdrawing pentafluorophenyl ring influences the properties of the iodomethyl group.

The electronic structure of halogenated organic compounds is markedly influenced by the high electronegativity of halogen atoms. In molecules containing a pentafluorophenyl group, the five fluorine atoms create a significant electron-withdrawing effect, which polarizes the entire molecule. This effect is crucial for understanding the molecule's reactivity and intermolecular interactions.

Theoretical studies on analogous molecules, such as pentafluoroiodobenzene (C₆F₅I), show that the electron-withdrawing substituents lead to a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the iodine atom. researchgate.netresearchgate.net This positive region arises because the electron density around the iodine atom is drawn towards the more electronegative carbon and fluorine atoms. researchgate.net This phenomenon is a key driver for the formation of halogen bonds. nih.govresearchgate.net Similar computational analyses on this compound would be expected to show a comparable, potent σ-hole on the iodine atom of the iodomethyl group, making it an effective halogen bond donor. nih.govresearchgate.net

Bond Dissociation Energy (BDE) is a critical parameter for assessing the thermal stability of a molecule and predicting its chemical reactivity. The BDE of the C-I bond in the iodomethyl group is particularly important as it relates to the molecule's potential use in chemical synthesis, for instance, in radical reactions.

Table 1: Selected Bond Dissociation Energy Data for a Related Compound

Compound NameBondExperimental Dissociation Energy (kJ/mol)Source
PentafluoroiodobenzeneC₆F₅—I280.3 ± 8.4 nist.gov

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, IR Vibrational Frequencies, UV-Vis Electronic Transitions)

Computational methods are invaluable for predicting and interpreting various types of spectra. These predictions can aid in structure verification and in understanding the electronic and vibrational properties of the molecule. nih.gov

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for molecular structure elucidation. arxiv.org Predicting NMR chemical shifts computationally has become increasingly accurate. arxiv.org Methods range from DFT calculations, which are highly accurate but computationally intensive, to machine learning (ML) and Graph Neural Network (GNN) models that offer rapid predictions. nih.govarxiv.orgmdpi.com Recent GNN-based models have achieved high accuracy, with Mean Absolute Errors (MAEs) of approximately 2.05 ppm for ¹³C and 0.165 ppm for ¹H chemical shifts. arxiv.org For fluorinated compounds, specific DFT approaches combined with continuum solvent models can predict ¹⁹F shifts with a mean absolute deviation of around 1.5 to 2.9 ppm. nih.gov

Table 2: Common Computational Methods for NMR Chemical Shift Prediction

MethodTypical ApplicationReported Mean Absolute Error (MAE)
DFT (GIAO)¹H, ¹³C, ¹⁹F~0.2-0.4 ppm (¹H), >2.0 ppm (¹³C) mdpi.com
Graph Neural Networks (GNN)¹H, ¹³C~0.165-0.28 ppm (¹H), ~1.4-2.05 ppm (¹³C) arxiv.orgmdpi.com

IR Vibrational Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations are routinely used to compute these vibrational frequencies. esisresearch.orgresearchgate.net The results are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, bringing them into closer agreement with experimental data. youtube.com For the -CH₂- group in this compound, characteristic vibrations such as stretching, scissoring, wagging, twisting, and rocking modes would be expected. esisresearch.org For example, in a related benzoxazole (B165842) derivative, the CH₂ symmetric and asymmetric stretching modes were calculated at 2966 cm⁻¹ and 3022 cm⁻¹, respectively. esisresearch.org

UV-Vis Electronic Transitions: The electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations provide information on the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. For isomers of iodonitrobenzene, electronic spectra have been simulated using the polarizable continuum model (PCM) at the TD-B3LYP level of theory. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a computational microscope to view the dynamic evolution of a molecular system over time. nih.gov By solving Newton's equations of motion for all atoms in the system, MD can reveal conformational preferences and the nature of intermolecular interactions in a condensed phase, such as in a solvent. nih.gov

For this compound, an MD simulation would typically involve placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and tracking its movements. Such a simulation would be crucial for:

Conformational Analysis: Determining the preferred rotational orientation (torsional angle) of the -CH₂I group relative to the plane of the pentafluorophenyl ring.

Intermolecular Interactions: Observing how the molecule interacts with surrounding solvent molecules, including the formation and dynamics of halogen bonds, hydrogen bonds, and other van der Waals contacts. nih.gov

MD simulations have been successfully used to sample protein-inhibitor conformations for subsequent high-accuracy QM/MM NMR chemical shift calculations and to identify novel binding sites on protein surfaces using small molecule probes like benzene (B151609). nih.govnih.gov

Insights into Halogen Bonding and Other Non-Covalent Interactions

One of the most significant features of iodo-perfluorocarbons is their ability to act as potent halogen bond (XB) donors. researchgate.netrsc.org A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule, such as a Lewis base. rsc.org

The strong electron-withdrawing nature of the pentafluorophenyl group is critical for activating the iodine atom for halogen bonding. nih.govresearchgate.net Studies on SF₅- and NO₂-substituted iodobenzenes have demonstrated that these activating groups enhance the positive electrostatic potential on the iodine, strengthening its interaction with halogen bond acceptors like pyridine (B92270) or chloride anions. nih.govresearchgate.net This interaction has been confirmed and quantified using ¹³C-NMR titration experiments and ab initio molecular orbital calculations. nih.gov Although these studies were performed on analogs, the underlying principle directly applies to this compound. The C₆F₅- group is expected to make the iodine atom of the iodomethyl moiety a strong XB donor.

Beyond halogen bonding, other non-covalent interactions are also important. In the crystal structures of pentafluoroiodobenzene and its cocrystal with benzene, interactions such as I···F, F···F, and F···H contacts were found to be dominant forces in molecular assembly. researchgate.net Computational analyses like Non-Covalent Interaction (NCI) analysis can help visualize and quantify the balance between halogen bonds, hydrogen bonds, and van der Waals forces that dictate supramolecular structures. rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Pentafluoro-(iodomethyl)benzene. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a singlet for the two protons of the iodomethyl (-CH₂I) group. The chemical shift of this peak would be influenced by the deshielding effects of both the adjacent iodine atom and the electron-withdrawing pentafluorophenyl ring.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum for this compound would show three distinct signals for the fluorine atoms due to their different positions relative to the -CH₂I substituent: one signal for the two ortho-fluorines, one for the two meta-fluorines, and one for the single para-fluorine. The coupling between these fluorine atoms (³JFF and ⁴JFF) would result in complex splitting patterns (triplets and multiplets), which are crucial for confirming the substitution pattern on the aromatic ring.

NucleusExpected Chemical Shift (ppm)Expected MultiplicityNotes
¹H ~4.5 - 5.0Singlet (s)Chemical shift is influenced by the electron-withdrawing C₆F₅ ring and the iodine atom.
¹³C (-CH₂I) ~ -5 to 5Singlet (or Triplet due to C-F coupling)The high electronegativity of the attached iodine and C₆F₅ group significantly shifts this peak.
¹³C (C₆F₅) ~135 - 150 (ortho, meta), ~138-142 (para)MultipletsLarge one-bond C-F coupling constants are characteristic.
¹⁹F (ortho) ~ -140 to -145MultipletCoupled to meta- and para-fluorines.
¹⁹F (para) ~ -150 to -155Triplet (t)Coupled to two meta-fluorines.
¹⁹F (meta) ~ -160 to -165MultipletCoupled to ortho- and para-fluorines.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. nih.gov It provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₇H₂F₅I. The molecular weight of this compound is approximately 307.99 g/mol labshake.com.

In addition to accurate mass determination, HRMS provides valuable information about the molecule's structure through fragmentation analysis. Under ionization, the molecule breaks apart into characteristic fragment ions.

Expected Fragmentation Pattern:

Molecular Ion Peak [M]⁺: The peak corresponding to the intact molecule, C₇H₂F₅I⁺.

Loss of Iodine: A prominent fragment resulting from the cleavage of the weak C-I bond, leading to the C₇H₂F₅⁺ (pentafluorobenzyl) cation at m/z 181.

Pentafluorophenyl Cation: A fragment corresponding to C₆F₅⁺ at m/z 167.

Loss of CH₂I: Fragmentation leading to the C₆F₅⁺ cation.

Ion FragmentFormulaApproximate m/zSignificance
Molecular Ion[C₇H₂F₅I]⁺308Confirms the molecular weight of the compound.
Pentafluorobenzyl cation[C₇H₂F₅]⁺181Indicates the loss of the iodine radical, highlighting the C-I bond lability.
Pentafluorophenyl cation[C₆F₅]⁺167Results from the cleavage of the bond between the ring and the side chain.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.com The resulting spectra serve as a "fingerprint," providing confirmation of the compound's identity and the presence of specific functional groups.

Key Expected Vibrational Bands:

C-F Stretching: Strong absorption bands in the IR spectrum, typically in the 1100-1400 cm⁻¹ region, are characteristic of the carbon-fluorine bonds on the aromatic ring.

Aromatic C=C Stretching: Bands in the 1450-1650 cm⁻¹ region correspond to the vibrations of the carbon-carbon bonds within the pentafluorophenyl ring.

C-H Stretching: Vibrations from the methylene (-CH₂) group would appear around 2950-3100 cm⁻¹.

CH₂ Bending: Scissoring and rocking vibrations of the methylene group are expected in the 1400-1450 cm⁻¹ region.

C-I Stretching: The carbon-iodine bond vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range, and is often more prominent in the Raman spectrum.

While a spectrum for this compound is not available, data from related compounds like Pentafluoroiodobenzene and Pentafluorobenzyl bromide show characteristic C-F and aromatic ring vibrations nih.govnih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the spectrum is dominated by π → π* transitions within the pentafluorophenyl ring.

The substitution on the benzene (B151609) ring influences the position and intensity of these absorption bands. The presence of five highly electronegative fluorine atoms and an iodomethyl group is expected to cause a shift in the absorption maxima compared to unsubstituted benzene. Typically, aromatic systems show a strong absorption band (the E-band) below 200 nm and a weaker, more structured band (the B-band) around 250-270 nm. The specific λₘₐₓ values would be key photophysical parameters for this molecule. For instance, the related compound octafluorotoluene exhibits UV absorption, indicating the utility of this technique for perfluorinated aromatics nist.gov.

X-ray Crystallography for Solid-State Structural Elucidation and Bond Parameter Analysis

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles in this compound.

Key Structural Insights from X-ray Crystallography:

Confirmation of Geometry: It would confirm the planar structure of the pentafluorophenyl ring and the tetrahedral geometry of the methylene carbon.

Bond Lengths: Precise measurements of the C-C bonds within the aromatic ring, as well as the C-F, C-C (side chain), and C-I bond lengths, can be obtained. The C-C bonds in the aromatic ring are expected to be of intermediate length between a typical single and double bond docbrown.info.

Intermolecular Interactions: The analysis of the crystal packing can reveal non-covalent interactions, such as halogen bonding (C-I···F or C-I···I) or π-π stacking, which govern the solid-state architecture. Studies on similar molecules like 1,4-bis(iodomethyl)benzene have shown the importance of C-H···I and I···I contacts in the crystal lattice nih.gov.

In Situ Spectroscopic Monitoring for Reaction Progress and Intermediate Detection

In situ spectroscopic techniques, such as time-resolved NMR or IR spectroscopy, are powerful tools for studying the kinetics and mechanisms of chemical reactions involving this compound. By monitoring the reaction mixture directly as the reaction proceeds, researchers can observe the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates.

For example, in a nucleophilic substitution reaction where the iodine atom is displaced, in situ ¹⁹F NMR could be used to track the changes in the chemical environment of the fluorine atoms on the ring as the starting material is converted to the product. This approach provides invaluable mechanistic data that cannot be obtained from the analysis of the final product alone. Such real-time monitoring has been successfully applied to study reactions of other fluorinated benzene derivatives rsc.org.

Q & A

Q. How can isotopic labeling (e.g., <sup>127</sup>I/<sup>131</sup>I) elucidate mechanistic pathways in C–I bond activation?

  • Methodological Answer : Radiolabeled substrates tracked via gamma spectroscopy or autoradiography reveal whether bond cleavage occurs via oxidative addition (retention of configuration) or radical pathways (scrambling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.